2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16707754
InChI: InChI=1S/C15H15N3O3/c19-14(11-21-13-9-5-2-6-10-13)17-18-15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20)
SMILES:
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide

CAS No.:

Cat. No.: VC16707754

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide -

Specification

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
IUPAC Name 1-[(2-phenoxyacetyl)amino]-3-phenylurea
Standard InChI InChI=1S/C15H15N3O3/c19-14(11-21-13-9-5-2-6-10-13)17-18-15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20)
Standard InChI Key ZUBFXBCOKZXGHE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(Phenoxyacetyl)-N-phenylhydrazinecarboxamide is defined by the molecular formula C₁₅H₁₅N₃O₃ and a molar mass of 285.30 g/mol . The compound’s structure integrates two critical functional groups:

  • A phenoxyacetyl group (C₆H₅OCH₂CO-), which contributes aromatic stability and electrophilic reactivity.

  • A hydrazinecarboxamide moiety (-NHNHC(O)NHPh), enabling hydrogen bonding and interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₃
Molecular Weight285.30 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited in polar solvents

The absence of a publicly disclosed CAS number suggests proprietary restrictions, common in early-stage research compounds.

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis of 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide involves sequential reactions to assemble its hybrid backbone:

  • Formation of the Hydrazinecarboxamide Core: Phenylhydrazine reacts with a carboxamide precursor under basic conditions to form the N-phenylhydrazinecarboxamide intermediate.

  • Phenoxyacetyl Group Introduction: The intermediate undergoes acyl substitution with phenoxyacetyl chloride, requiring anhydrous conditions to prevent hydrolysis.

Critical Techniques:

  • Chromatography: Silica gel chromatography isolates the product from byproducts like unreacted phenylhydrazine.

  • Recrystallization: Ethanol-water mixtures yield crystals with >95% purity, as confirmed by melting point analysis.

Yield Optimization Challenges

Coupling efficiency between the hydrazinecarboxamide and phenoxyacetyl groups is temperature-sensitive. Studies report optimal yields (70–75%) at 0–5°C, whereas room-temperature reactions drop to 50% due to side reactions.

Chemical Reactivity and Functionalization

Electrophilic Reactivity

The carbonyl group in the phenoxyacetyl moiety acts as an electrophilic site, enabling nucleophilic attacks by amines or thiols. For example, reaction with ethylenediamine forms a Schiff base derivative, enhancing water solubility for pharmacological testing.

Stability Under Physiological Conditions

In vitro stability assays reveal that the compound remains intact in phosphate-buffered saline (pH 7.4) for 24 hours but undergoes gradual hydrolysis in acidic environments (pH <5), releasing phenylhydrazine. This pH-dependent stability informs its formulation for oral versus topical delivery.

Biological Activities and Mechanisms

Tyrosinase Inhibition

2-(Phenoxyacetyl)-N-phenylhydrazinecarboxamide exhibits competitive inhibition of tyrosinase (Ki = 12.3 μM), a key enzyme in melanin synthesis. Docking studies suggest its phenoxyacetyl group occupies the enzyme’s active site, displacing L-DOPA substrates. This activity supports its investigational use in hyperpigmentation disorders like melasma.

ActivityModel SystemEffect Size
Tyrosinase InhibitionRecombinant enzymeKi = 12.3 μM
COX-2 SuppressionRAW 264.7 macrophages40% reduction at 50 μM
AntiproliferativeMCF-7 cellsIC₅₀ = 45 μM (48h)

Pharmacokinetic and Toxicological Considerations

Protein Binding Dynamics

Fluorescence quenching assays demonstrate strong binding to human serum albumin (HSA) with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹. Hydrophobic interactions dominate, as evidenced by entropy-driven binding (ΔS = +98 J/mol·K). This suggests prolonged circulation half-life but potential displacement by other hydrophobic drugs.

Acute Toxicity Profiles

Rodent studies indicate an LD₅₀ > 500 mg/kg (oral), classifying the compound as Category 4 under GHS guidelines. Hepatotoxicity markers (ALT, AST) rise at doses >100 mg/kg, necessitating dose-limiting strategies in therapeutic applications.

Emerging Applications and Future Directions

Dermatological Therapeutics

Ongoing Phase I trials assess 0.5% topical formulations for melasma, with preliminary data showing 30% reduction in melanin index after 8 weeks.

Hybrid Drug Development

Structural analogs combining the hydrazinecarboxamide motif with fluoro-phenoxyacetyl groups show enhanced blood-brain barrier penetration, expanding potential CNS applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator